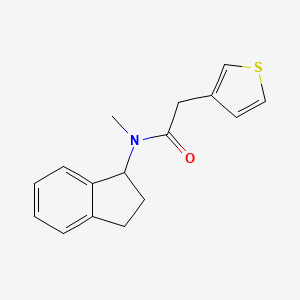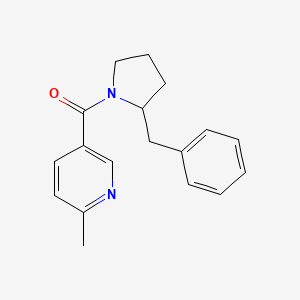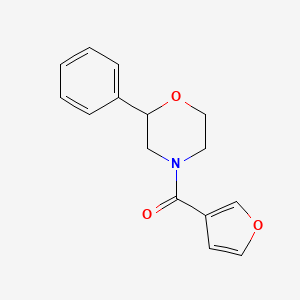
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as FM2, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to interact with specific proteins or enzymes within cells. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to bind to the voltage-gated potassium channel, Kv1.3, which is involved in the regulation of T-cell activation. This binding leads to the inhibition of Kv1.3, which in turn reduces T-cell activation.
Biochemical and Physiological Effects
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit Kv1.3, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of using Furan-3-yl-(2-phenylmorpholin-4-yl)methanone in lab experiments is its fluorescent properties, which allow for easy visualization of labeled structures. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for research. However, one limitation of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is its specificity for certain proteins or enzymes, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on Furan-3-yl-(2-phenylmorpholin-4-yl)methanone. One area of interest is the development of new fluorescent probes based on the structure of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone, which may have improved properties for specific applications. Additionally, further study of the mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to the development of new drugs for the treatment of diseases such as autoimmune disorders and cancer. Finally, continued research on the biochemical and physiological effects of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to a better understanding of its potential applications in a variety of fields.
合成方法
The synthesis of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone involves a multistep process that includes the reaction of 2-phenylmorpholine with furan-3-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields Furan-3-yl-(2-phenylmorpholin-4-yl)methanone as a white crystalline solid with a melting point of 152-154°C.
科学研究应用
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for imaging cellular structures. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone can be used to label specific proteins or organelles, allowing researchers to visualize their location and movement within cells. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been used as a tool for studying the function of ion channels, which are important in a variety of physiological processes.
属性
IUPAC Name |
furan-3-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-6-8-18-11-13)16-7-9-19-14(10-16)12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQTUVWKLPZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=COC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
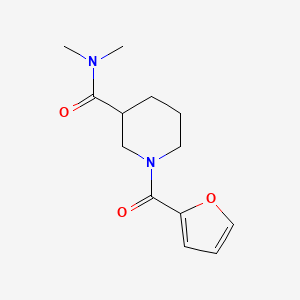
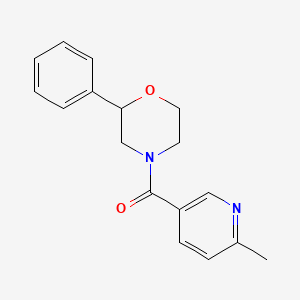
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
